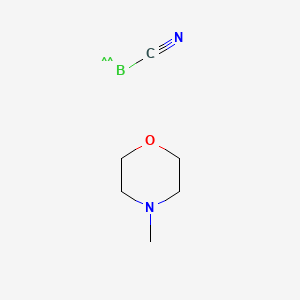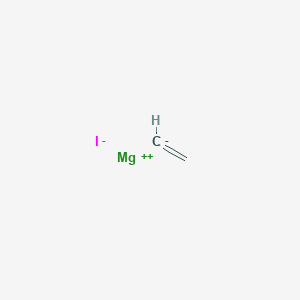
magnesium;ethene;iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium ethene iodide is an organometallic compound that combines magnesium, ethene (ethylene), and iodide. This compound is part of the broader class of Grignard reagents, which are widely used in organic synthesis for forming carbon-carbon bonds. The unique properties of magnesium ethene iodide make it a valuable reagent in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium ethene iodide can be synthesized through the reaction of ethene with magnesium and iodine. The general reaction is as follows: [ \text{Mg} + \text{I}_2 + \text{C}_2\text{H}_4 \rightarrow \text{Mg(C}_2\text{H}_4\text{)I}_2 ]
This reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The use of dry diethyl ether as a solvent is common, as it stabilizes the organomagnesium compound .
Industrial Production Methods
Industrial production of magnesium ethene iodide follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems to handle the reactive materials safely is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Magnesium ethene iodide undergoes several types of chemical reactions, including:
Addition Reactions: It can add to carbonyl compounds to form alcohols.
Substitution Reactions: It can replace halides in organic molecules.
Reduction Reactions: It can reduce certain organic compounds.
Common Reagents and Conditions
Common reagents used with magnesium ethene iodide include aldehydes, ketones, and esters. The reactions typically occur under anhydrous conditions to prevent the decomposition of the Grignard reagent .
Major Products
The major products formed from reactions with magnesium ethene iodide include primary, secondary, and tertiary alcohols, depending on the nature of the carbonyl compound it reacts with .
Scientific Research Applications
Magnesium ethene iodide has numerous applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and polymers.
Biology: It aids in the study of biochemical pathways by facilitating the synthesis of biologically active compounds.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of magnesium ethene iodide involves the formation of a carbon-magnesium bond, which is highly reactive. This bond allows the compound to act as a nucleophile, attacking electrophilic centers in other molecules. The molecular targets include carbonyl groups, leading to the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to magnesium ethene iodide include:
- Magnesium bromide ethene
- Magnesium chloride ethene
- Magnesium fluoride ethene
Uniqueness
Magnesium ethene iodide is unique due to its specific reactivity and the stability provided by the iodide ion. This makes it particularly useful in reactions where other Grignard reagents might be less effective .
Properties
CAS No. |
52512-94-4 |
|---|---|
Molecular Formula |
C2H3IMg |
Molecular Weight |
178.26 g/mol |
IUPAC Name |
magnesium;ethene;iodide |
InChI |
InChI=1S/C2H3.HI.Mg/c1-2;;/h1H,2H2;1H;/q-1;;+2/p-1 |
InChI Key |
HASKEAKKDVSKPP-UHFFFAOYSA-M |
Canonical SMILES |
C=[CH-].[Mg+2].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Phenyl-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14654921.png)
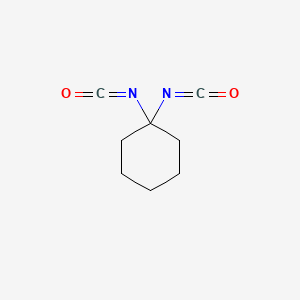
![4-(Butylamino)-N,N-diethyl-1H-pyrazolo[3,4-B]pyridine-5-carboxamide](/img/structure/B14654927.png)
![N-Ethyl-N-({[3-(triethylsilyl)propyl]sulfanyl}methyl)ethanamine](/img/structure/B14654930.png)


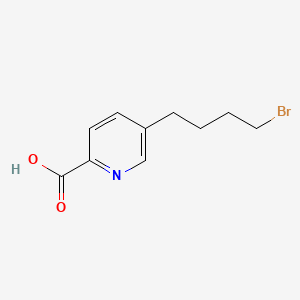
![4-[(E)-Phenyldiazenyl]phenyl 4-(hexyloxy)benzoate](/img/structure/B14654944.png)


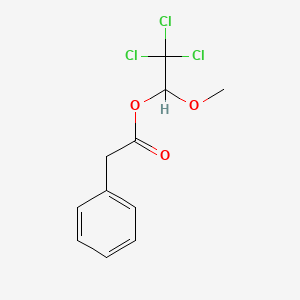
![6-Acetyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B14655004.png)
